N-n-Octyl-D-glucamine is a chemical compound with the molecular formula and a molar mass of approximately 293.4 g/mol. It appears as a white to off-white solid and has a melting point between 121°C and 124°C. The compound is slightly soluble in water and more soluble in organic solvents like dimethyl sulfoxide and methanol when heated . N-n-Octyl-D-glucamine is recognized for its role as a chiral resolving agent, particularly in the separation of chiral drugs and pesticides, such as non-steroidal anti-inflammatory drugs like naproxen and ibuprofen .
The synthesis of N-n-Octyl-D-glucamine typically involves the reaction of D-glucose with n-octylamine under catalytic conditions. Common methods include:
N-n-Octyl-D-glucamine finds diverse applications across various fields:
N-n-Octyl-D-glucamine shares structural similarities with several other compounds that also serve as surfactants or chiral resolving agents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-dodecyl-D-glucamine | C15H33NO5 | Longer alkyl chain; potentially higher lipophilicity |
N-octyl-D-glucosamine | C14H31NO4 | Lacks the additional hydroxymethyl group |
Dodecyl glucoside | C12H26O5 | Non-ionic surfactant; used extensively in cosmetic products |
Octanoyl glucoside | C11H22O5 | Shorter alkyl chain; used for food applications |
N-n-Octyl-D-glucamine is unique due to its specific combination of hydrophilic (glucosamine) and hydrophobic (octyl) components, allowing it to function effectively as both a surfactant and a chiral resolving agent. Its ability to interact favorably with both polar and non-polar substances makes it particularly valuable in pharmaceutical applications where solubility enhancement is critical.